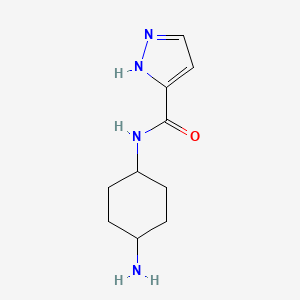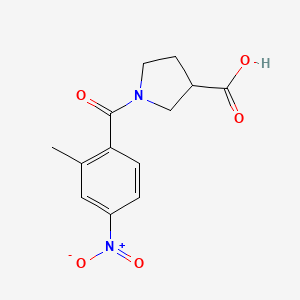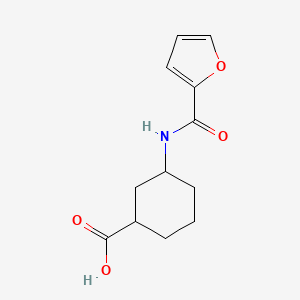
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide, also known as ACPD, is a small molecule compound that has been widely used in scientific research due to its unique biochemical and physiological effects.
Mecanismo De Acción
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide binds to the extracellular domain of mGluR1 and induces a conformational change that activates the receptor. This activation leads to the activation of downstream signaling pathways, such as the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide also activates the extracellular signal-regulated kinase (ERK) pathway, which is involved in cellular proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide has been shown to modulate synaptic transmission and plasticity in the central nervous system. N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide-induced activation of mGluR1 leads to the inhibition of presynaptic neurotransmitter release and the enhancement of postsynaptic responses. This modulation of synaptic transmission and plasticity has been implicated in various physiological and pathological conditions, such as pain, addiction, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, such as its high potency and selectivity for mGluR1, as well as its ability to cross the blood-brain barrier. However, N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide has several limitations, such as its short half-life and the potential for off-target effects. Additionally, N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide may not be suitable for in vivo experiments due to its poor solubility and stability.
Direcciones Futuras
For the use of N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide in scientific research include the development of more potent and selective mGluR1 agonists, as well as the investigation of the role of mGluR1 in various physiological and pathological conditions. Additionally, the use of N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-aminocyclohexanone with hydrazine, followed by the reaction of the resulting product with ethyl chloroformate. The final step involves the reaction of the intermediate product with ammonia to yield N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide. The purity of the final product can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide has been widely used in scientific research as a tool to study the function of glutamate receptors, specifically the metabotropic glutamate receptor subtype 1 (mGluR1). N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide acts as an agonist of mGluR1, which regulates synaptic transmission and plasticity in the central nervous system. N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide has also been used to study the role of mGluR1 in various physiological and pathological conditions, such as pain, addiction, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(4-aminocyclohexyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-7-1-3-8(4-2-7)13-10(15)9-5-6-12-14-9/h5-8H,1-4,11H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZWRLBUELLQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569070.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569088.png)
![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569090.png)
![1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569092.png)

![3-amino-N-[2-(4-fluorophenoxy)ethyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7569114.png)

![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7569135.png)
![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)

![2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid](/img/structure/B7569165.png)
![2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
![5-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7569173.png)